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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of chemically
synthesized Human Immunodeficiency Virus 1 (HIV-1) protease with the potent inhibitor JG-
365. The information is compiled from seminal studies that led to the high-resolution crystal
structure of the complex, offering critical insights for structure-based drug design.

Introduction

HIV-1 protease is a vital enzyme for the lifecycle of the HIV virus, and as such, it is a prime
target for antiretroviral therapy. Understanding the precise interactions between HIV-1 protease
and its inhibitors is fundamental for the development of new, more effective drugs. JG-365 is a
heptapeptide-derived inhibitor that mimics the tetrahedral transition state of the protease's
substrate.[1][2] The determination of the crystal structure of the HIV-1 protease in complex with
JG-365 has provided a detailed map of the binding interactions, guiding further drug
development efforts. The Ki for JG-365 is 0.24 nM.[1][2][3]

This protocol is based on the methods described for the crystallization of a chemically
synthesized HIV-1 protease, a technique that was instrumental in obtaining high-quality crystals
for X-ray diffraction studies.[1][2][4]

Quantitative Data Summary
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The following tables summarize the key quantitative data associated with the HIV-1
protease/JG-365 complex and the crystallographic analysis.

Table 1: Inhibitor and Binding Affinity

Parameter Value Reference

Inhibitor JG-365 [1]12]

Ac-Ser-Leu-Asn-Phe-

Inhibitor Sequence Y[CH(OH)CH2N]-Pro-lle-Val- [1][2]
OMe
Inhibition Constant (Ki) 0.24 nM [1112][3]

Table 2: Crystallographic Data for HIV-1 Protease/JG-365 Complex

Parameter Value Reference
PDB ID 2J9J | THVP [2][5]
Resolution 1.04A/24A [1][5]
Space Group P41212 [4]

Unit Cell Dimensions (a, b, c) 50.24 A, 50.24 A, 106.56 A [4]

R-factor 0.146 (at 2.4 A) [1][2]

Experimental Protocols

This section details the methodologies for the preparation of the chemically synthesized HIV-1
protease and its co-crystallization with the inhibitor JG-365.

Protocol 1: Preparation of Chemically Synthesized HIV-1
Protease

The HIV-1 protease used in the original crystallization studies with JG-365 was prepared by
total chemical synthesis.[1][4] This approach allows for the incorporation of non-coded amino
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acids and isotopic labels. In the foundational studies, the cysteines at positions 67 and 95 were
replaced with a-amino-n-butyric acid to prevent oxidation and simplify handling.[4]

Note: The total chemical synthesis of a protein is a complex process requiring specialized
expertise and equipment. For a detailed methodology, users are directed to the original
publications by Stephen B.H. Kent and colleagues.

Protocol 2: Co-crystallization of HIV-1 Protease with JG-
365

This protocol is a modification of the method originally described by McKeever et al. for the
crystallization of HIV-1 protease.[4][5]

Materials:

Chemically synthesized and purified HIV-1 protease
e JG-365 inhibitor

e Sodium acetate buffer (0.1 M, pH 5.4)

o Saturated ammonium sulfate solution

» Deionized water

o Crystallization plates (e.g., VDX plates)

« Siliconized glass cover slips

Procedure:

o Preparation of the Protein-Inhibitor Complex:

o Dissolve the chemically synthesized HIV-1 protease in an appropriate buffer (e.g., 50 mM
sodium cacodylate, pH 7.0 with 250 mM NacCl, as used for the unliganded enzyme) to a
final concentration suitable for crystallization (typically 1-2 mg/mL).

o Add a 5-fold molar excess of the JG-365 inhibitor to the protein solution.
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o Incubate the mixture to allow for complex formation. The exact incubation time and
temperature were not specified in the abstracts, but a common practice is to incubate for
at least 1 hour on ice or at 4°C.

o Crystallization Setup (Vapor Diffusion - Hanging Drop Method):

o Prepare the reservoir solution by mixing the 0.1 M sodium acetate buffer (pH 5.4) with the
saturated ammonium sulfate solution in a 1:1 (v/v) ratio.

o Pipette 500 pL to 1 mL of the reservoir solution into the wells of the crystallization plate.

o On a siliconized glass cover slip, mix 2-5 pL of the protein-inhibitor complex solution with
an equal volume of the reservoir solution.

o Invert the cover slip and seal the well of the crystallization plate.
e Crystal Growth:

o Incubate the crystallization plates at a constant temperature. Crystals of the HIV-1
protease/JG-365 complex were reported to grow at approximately 23°C over a period of 3
days.[2]

o Monitor the drops periodically for the appearance of crystals. The crystals are described
as having a tetragonal bipyramidal morphology.[5]

e Crystal Handling and Data Collection:

o Once the crystals have reached a suitable size (e.g., 0.06 x 0.1 x 0.4 mm), they can be
harvested for X-ray diffraction analysis.[2]

o Mount the crystal in a quartz capillary for data collection.[2]

Visualizations
Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the protocol for co-crystallizing HIV-1
protease with JG-365.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.pnas.org/doi/pdf/10.1073/pnas.87.22.8805
https://pubmed.ncbi.nlm.nih.gov/2644246/
https://www.pnas.org/doi/pdf/10.1073/pnas.87.22.8805
https://www.pnas.org/doi/pdf/10.1073/pnas.87.22.8805
https://www.benchchem.com/product/b1672832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Preparation

A4

Chemically Synthesized Protein-Inhibitor Hanging Drop Crystal Growth Crystal Harvestin X-ray Diffraction
HIV-1 Protease Complex Formation Vapor Diffusion Setup ~23°C, 3 days) Y 9 Data Collection

Crystallization Analysis

Click to download full resolution via product page

Caption: Workflow for the co-crystallization of HIV-1 protease and JG-365.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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